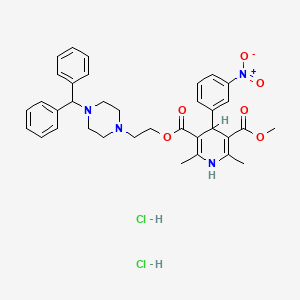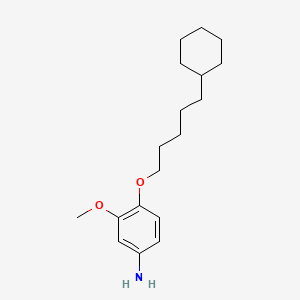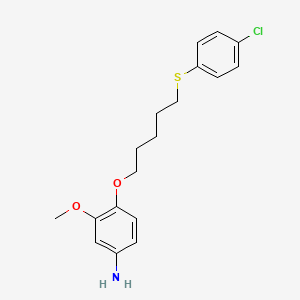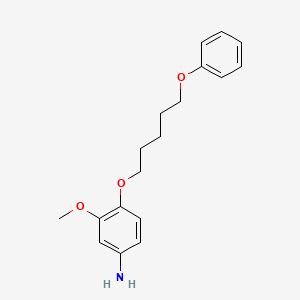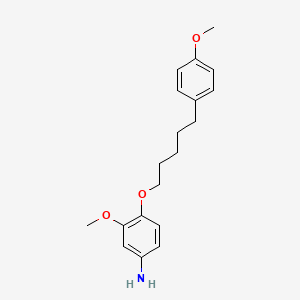
Apoptosis Activator 2
説明
Apoptosis Activator 2 (AAII) is a cell-permeable cytochrome c caspase activator . It promotes cytochrome-c dependent oligomerization of Apaf-1 into the mature apoptosome . It induces apoptosis specifically in tumor cell lines, but not normal cell lines, with an IC50 value of about 4 µM .
Molecular Structure Analysis
Apoptosis Activator 2 has a molecular formula of C15H9Cl2NO2 and a molecular weight of 306.1 g/mol . The IUPAC name is 1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione .
Physical And Chemical Properties Analysis
Apoptosis Activator 2 has a molecular weight of 306.1 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has no hydrogen bond donor count .
科学的研究の応用
Cancer Research
Apoptosis Activator 2 plays a significant role in cancer research. It’s used to study the evasion of apoptosis (programmed cell death) by cancer cells . This evasion contributes to conditions such as cancer and involves mechanisms like anoikis, mitochondrial DNA depletion, cellular FLICE inhibitory protein (c-FLIP), endosomal sorting complexes required for transport (ESCRT), mitotic slippage, anastasis, and blebbishield formation .
Anoikis Studies
Anoikis is a form of apoptosis triggered by cell detachment from the extracellular matrix. It’s pivotal in cancer research due to its role in cellular survival and metastasis . Apoptosis Activator 2 can be used to study this process.
Mitochondrial DNA Depletion Studies
Mitochondrial DNA depletion is associated with cellular dysfunction and diseases such as breast and prostate cancer, linking to apoptosis resistance . Apoptosis Activator 2 can be used to study this link.
c-FLIP Protein Family Studies
The c-FLIP protein family, notably CFLAR, regulates cell death processes as a truncated caspase-8 form . Apoptosis Activator 2 can be used to study the role of this protein family in apoptosis.
ESCRT Complex Studies
The ESCRT complex aids apoptosis evasion by repairing intracellular damage through increased Ca2+ levels . Apoptosis Activator 2 can be used to study the role of this complex in apoptosis evasion.
Nano-drug Delivery
Apoptosis Activator 2 has been used in nano-drug delivery to gastric adenocarcinoma cell lines (AGS). The treatment of AGS cell lines with apoptosis activator 2 loaded liposomes which targeted cell surface TROP2 antigen in cancer cells significantly increased apoptosis .
Anticancer Therapy
Apoptosis Activator 2 is a potential target for anticancer therapy. It’s involved in the release of intermembrane proteins like cytochrome c, second mitochondria-derived activator of caspase (SMAC) and Omi, which are crucial in the formation of the apoptosome .
作用機序
Target of Action
Apoptosis Activator 2 primarily targets Caspase-3 , a crucial enzyme involved in the execution-phase of cell apoptosis . Caspase-3 is part of the cysteine-aspartic acid protease (caspase) family, which plays a vital role in programmed cell death, including apoptosis .
Mode of Action
Apoptosis Activator 2 operates by inducing the activation of Caspase-3 . This activation leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and cellular apoptosis . The compound also causes DNA fragmentation . The entire process is dependent on Apaf-1, a protein that forms an apoptosome, a large quaternary protein structure formed in the process of apoptosis .
Biochemical Pathways
The action of Apoptosis Activator 2 affects the intrinsic pathway of apoptosis . This pathway is regulated by Bcl-2 family members and involves the release of cytochrome c from mitochondria . The released cytochrome c then binds with Apaf-1 and procaspase-9 to form an apoptosome . The formation of the apoptosome leads to the activation of Caspase-3, resulting in apoptosis .
Pharmacokinetics
It’s known that the compound is cell-permeable , which suggests it can readily cross cell membranes to exert its effects. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of Caspase-3 by Apoptosis Activator 2 leads to the cleavage of PARP and DNA fragmentation, ultimately resulting in cell apoptosis . This process is particularly effective in tumor cells, with an IC50 of approximately 4 μM . It is inactive against certain cell types like hmec, prec, and mcf-10a .
Action Environment
The action of Apoptosis Activator 2 is influenced by the cellular environment. For instance, the presence of cytochrome c is necessary for the compound to exert its effects . Additionally, the compound’s effectiveness can be influenced by the presence of other proteins and factors within the cell.
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-11-6-5-9(7-12(11)17)8-18-13-4-2-1-3-10(13)14(19)15(18)20/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRJPLRFGLMQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365533 | |
| Record name | Apoptosis Activator 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79183-19-0 | |
| Record name | 1-((3,4-Dichlorophenyl)methyl)indole-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079183190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apoptosis Activator 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-((3,4-DICHLOROPHENYL)METHYL)INDOLE-2,3-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSY8DE8DGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



